molecular formula C11H16N2O4 B12504815 N-(3,4,5-trimethoxyphenyl)glycinamide

N-(3,4,5-trimethoxyphenyl)glycinamide

Cat. No.: B12504815
M. Wt: 240.26 g/mol
InChI Key: ZJXIMBVHHSOGES-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)glycinamide: is an organic compound characterized by the presence of a glycinamide group attached to a 3,4,5-trimethoxyphenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)glycinamide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3,4,5-trimethoxycinnamamide
  • 3,4,5-trimethoxyphenylacetic acid
  • 3,4,5-trimethoxyphenylalanine

Comparison: N-(3,4,5-trimethoxyphenyl)glycinamide is unique due to its glycinamide group, which imparts distinct biological activities compared to other 3,4,5-trimethoxyphenyl derivatives. Its specific interactions with molecular targets and pathways differentiate it from similar compounds, making it a valuable subject of study in medicinal chemistry .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C11H16N2O4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)

InChI Key

ZJXIMBVHHSOGES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN

Origin of Product

United States

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